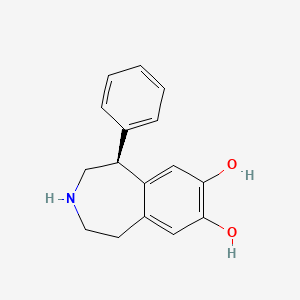

(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol

Descripción general

Descripción

(S)-SKF 38393 is a 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol that is the S-enantiomer of SKF 38393. It is a conjugate base of a (S)-SKF 38393(1+). It is an enantiomer of a (R)-SKF 38393.

Mecanismo De Acción

Mode of Action

As a D1-like dopamine receptor agonist, (S)-SKF-38393 binds to the D1 dopamine receptors, mimicking the action of dopamine, which is a neurotransmitter that mediates a number of physiological functions including movement, reward, reinforcement, and cognition . The binding of (S)-SKF-38393 to the D1 dopamine receptors stimulates the production of cyclic AMP (cAMP) via the activation of adenylate cyclase . This leads to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity .

Biochemical Pathways

The activation of D1 dopamine receptors by (S)-SKF-38393 triggers the cAMP/PKA signaling pathway. This pathway plays a crucial role in various cellular responses including gene transcription, ion channel conductance, and apoptosis . The downstream effects of this pathway can influence various physiological functions such as memory formation, synaptic plasticity, and neuronal excitability .

Pharmacokinetics

The compound’s ability to cross the blood-brain barrier is crucial for its activity, given its targets are located in the CNS .

Result of Action

The activation of D1 dopamine receptors by (S)-SKF-38393 can lead to various cellular and molecular effects. These include increased neuronal firing, enhanced synaptic plasticity, and changes in gene expression . These effects can influence various physiological functions such as motor control, reward, reinforcement, and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-SKF-38393. Factors such as temperature, pH, and the presence of other biological molecules can impact the compound’s stability and its interaction with the D1 dopamine receptors . Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s pharmacokinetics and pharmacodynamics .

Análisis Bioquímico

Biochemical Properties

(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptor γ coactivator 1 (PGC-1) family proteins, which are strong activators of mitochondrial function and regulators of oxidative metabolism . These interactions are essential for the regulation of energy homeostasis and metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the transcriptional regulation of genes involved in mitochondrial biogenesis and oxidative metabolism . This compound also impacts the differentiation and growth of muscle cells by inducing the anabolic hormone insulin-like growth factor-1 (IGF-1) and repressing myostatin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with nitrate transporters in plants, such as AtNRT1.1, which plays a role in nitrate uptake and transport . This interaction is modulated by phosphorylation, leading to alterations in nitrate transport activity and signal transduction.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include changes in stability, degradation, and long-term effects on cellular function. Studies have shown that environmental factors such as temperature and pH can significantly affect the stability and degradation of this compound . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance mitochondrial function and oxidative metabolism. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), which catalyzes the synthesis of mevalonate, a key intermediate in the biosynthesis of isoprenoids . These interactions play a crucial role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It has been shown to be transported across cell membranes through passive and active transport mechanisms . Additionally, it interacts with specific binding proteins that facilitate its localization and accumulation within certain cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized within the endoplasmic reticulum (ER) and vesicular structures in the cytoplasm . These localizations are directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Actividad Biológica

(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol, also known as SKF 38393 hydrobromide, is a compound of significant interest in pharmacology due to its selective action on dopamine receptors. This article explores its biological activity, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

- Chemical Formula : C16H17NO2

- Molecular Weight : 273.32 g/mol

- CAS Number : 20012-10-6

- Solubility : Soluble in water and ethanol with gentle warming .

Dopamine Receptor Interaction

SKF 38393 acts primarily as a partial agonist at dopamine D1-like receptors. The binding affinity (Ki values) for various dopamine receptors is as follows:

| Receptor Type | Ki (nM) |

|---|---|

| D1 | 1 |

| D5 | 0.5 |

| D2 | 150 |

| D3 | 5000 |

| D4 | 1000 |

These values indicate a strong selectivity for D1 and D5 receptors compared to D2, D3, and D4 receptors .

Pharmacological Effects

The compound has been shown to influence several physiological and behavioral outcomes:

- Cognitive Enhancement : SKF 38393 has been implicated in enhancing cognitive functions in animal models, particularly in tasks requiring memory and learning.

- Motor Activity : It has been observed to modulate locomotor activity in rodents, which may have implications for treating conditions like Parkinson's disease .

Case Studies

- Cognitive Function Study :

- Parkinson's Disease Model :

SKF 38393 exerts its effects primarily through the activation of D1 receptors, which are known to play a crucial role in modulating neurotransmitter release and neuronal excitability. The selective partial agonism allows it to fine-tune dopaminergic signaling without the full activation that could lead to adverse effects typically associated with full agonists.

Aplicaciones Científicas De Investigación

Dopaminergic Activity

(S)-SKF 38393 is primarily recognized for its dopaminergic activity. It acts as a selective D1 dopamine receptor agonist, which has implications for:

- Neuropharmacology : Research indicates that (S)-SKF 38393 can enhance dopaminergic signaling in the brain. This property makes it a valuable tool in studying dopamine-related disorders such as Parkinson's disease and schizophrenia .

Anti-Parkinsonian Effects

Studies have shown that (S)-SKF 38393 can exhibit anti-Parkinsonian effects by stimulating dopamine receptors. This has led to investigations into its potential as a therapeutic agent for alleviating symptoms in Parkinson's disease patients .

Cognitive Enhancement

Research indicates that (S)-SKF 38393 may have cognitive-enhancing properties. Its ability to modulate dopamine levels suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases or psychiatric disorders .

Case Study 1: Dopaminergic Agonism and Behavioral Effects

In a controlled study involving animal models, (S)-SKF 38393 was administered to evaluate its effects on locomotor activity and cognitive function. The results demonstrated increased locomotion and improved performance in memory tasks compared to control groups. These findings support the compound's role as a D1 receptor agonist influencing both motor and cognitive functions .

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective properties of (S)-SKF 38393 revealed that it could mitigate neurodegeneration in models of Parkinson's disease. The study highlighted its potential to preserve dopaminergic neurons and improve motor function over time .

Propiedades

IUPAC Name |

(5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDKOGFHZYMDMF-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424959 | |

| Record name | (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81702-43-4 | |

| Record name | SKF-38393, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081702434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-38393, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5IHG5BM57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SKF 38393 differ from other dopamine agonists in its effects on behavior?

A1: Unlike dopamine agonists that primarily act on D2 receptors, SKF 38393 demonstrates a distinct behavioral profile. Research [] shows that in squirrel monkeys, SKF 38393, a selective D1 agonist, consistently reduced response rates in both fixed-interval (where a reward is given after a specific amount of time) and fixed-ratio (where a reward is given after a specific number of responses) schedules of reinforcement. In contrast, D2 agonists and non-selective dopamine agonists increased responding in the fixed-interval schedule but decreased responding in the fixed-ratio schedule. This suggests that D1 and D2 receptor activation may have opposing influences on certain aspects of motivated behavior.

Q2: Can the enantioselective synthesis of SKF 38393 be achieved?

A3: Yes, a novel rhodium-catalyzed asymmetric addition of arylboronic acids to β-nitroolefins has been successfully employed for the formal synthesis of (S)-SKF 38393 []. This method allows for high yields and excellent enantioselectivities, highlighting its potential for producing enantiomerically pure SKF 38393 for research purposes.

Q3: How does the structure of SKF 38393 relate to its activity at dopamine receptors?

A4: While the provided research excerpts don't delve into detailed structure-activity relationship (SAR) studies for SKF 38393, they offer some insights. The fact that the inactive enantiomer, S-SKF 38393, does not produce similar effects on dopamine neuron activity as SKF 38393 [] highlights the importance of stereochemistry in its interaction with biological targets. This emphasizes the specific structural requirements for binding and activating D1 receptors, prompting further investigation into the SAR of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.